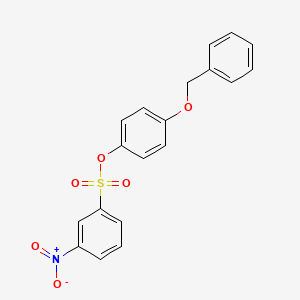

4-(benzyloxy)phenyl 3-nitrobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitrobenzenesulfonate derivatives, including compounds similar to "4-(benzyloxy)phenyl 3-nitrobenzenesulfonate," often involves multi-step chemical reactions. For instance, phenyl 4-methyl-3-nitro-benzenesulfonate can be synthesized from 4-methyl-phenol under supersonic irradiation with high yield. This process may involve nitration and sulfonation steps to introduce the nitro and sulfonate groups, respectively (Lu Zhen-huang, 2009).

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonates is characterized by X-ray crystallography, which reveals details about the arrangement of atoms and molecular geometry. For instance, the crystal structure of phenyl 4-methyl-3-nitro-benzenesulfonate was found to be monoclinic, with a specific space group, indicating the precise three-dimensional arrangement of atoms within the crystal (Lu Zhen-huang, 2009).

Chemical Reactions and Properties

Nitrobenzenesulfonates participate in various chemical reactions, including nucleophilic substitution reactions, which are crucial for their synthetic utility. The reactivity is significantly influenced by the nitro and sulfonate groups, which can direct further chemical transformations (Kisseljova, Smyslová, Krchňák, 2014).

Physical Properties Analysis

The physical properties of "4-(benzyloxy)phenyl 3-nitrobenzenesulfonate" and similar compounds, such as solubility, melting point, and crystal structure, are determined using various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its application in synthesis and material science.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical species, stability under different conditions, and the ability to undergo specific reactions, are crucial for the practical applications of nitrobenzenesulfonates. Studies such as the aminolysis of 4-nitrobenzenesulfenyl chloride provide insights into the reaction mechanisms and conditions that influence the chemical behavior of these compounds (Jong Pal Lee, Sung Sik Lee, I. Koo, 2011).

Mechanism of Action

Target of Action

Related compounds such as n-[4-(benzyloxy)phenyl]glycinamide have been shown to target leukotriene a-4 hydrolase , and 4-Nitrophenyl (3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-5-phenyl-1-pentanesulfonate targets Cruzipain . These targets play crucial roles in various biological processes, including inflammation and parasitic infections, respectively.

Biochemical Pathways

Based on the targets of related compounds, it may influence pathways related to inflammation and parasitic infections .

Result of Action

Based on the targets of related compounds, it may have potential anti-inflammatory or anti-parasitic effects .

properties

IUPAC Name |

(4-phenylmethoxyphenyl) 3-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6S/c21-20(22)16-7-4-8-19(13-16)27(23,24)26-18-11-9-17(10-12-18)25-14-15-5-2-1-3-6-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJYGOKMWZXQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenylmethoxyphenyl) 3-nitrobenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4936194.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4936200.png)

![(3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4936208.png)

![2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4936226.png)

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4936249.png)

![3-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B4936266.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4936268.png)

![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4936277.png)

![N-{[4-ethyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4936281.png)

![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)

![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)